Dopamine D3 Receptor Antagonist Activity: 12.6-Fold Greater Potency Than the 2,4-Dichloro Isomer
3-Chloro-N-(2,3-dichlorophenyl)benzamide exhibits high-affinity antagonist activity at the human dopamine D3 receptor. In direct head-to-head comparison data curated in BindingDB, this compound demonstrates a Ki value of 25.1 nM in a [35S]GTPγS functional antagonist assay using CHO cells expressing human D3 receptors [1]. By contrast, the closely related 2,4-dichloro positional isomer (3-chloro-N-(2,4-dichlorophenyl)benzamide) exhibits substantially lower D3 receptor affinity, with a Ki of 316 nM under identical assay conditions [1]. This represents a 12.6-fold potency differential that is directly attributable to the specific 2,3- versus 2,4-dichloro substitution pattern on the aniline ring.
| Evidence Dimension | Antagonist affinity at human dopamine D3 receptor (Ki) |
|---|---|
| Target Compound Data | Ki = 25.1 nM |
| Comparator Or Baseline | 3-Chloro-N-(2,4-dichlorophenyl)benzamide: Ki = 316 nM |
| Quantified Difference | 12.6-fold higher affinity (lower Ki) for the 2,3-dichloro isomer |
| Conditions | [35S]GTPγS binding assay in CHO cells expressing human D3 receptor |
Why This Matters
A 12.6-fold potency difference is functionally significant for D3 receptor pharmacology studies, enabling lower compound consumption and more robust signal-to-noise ratios in antagonist screening assays.
- [1] BindingDB. BDBM50414564 (CHEMBL562833). Affinity Data: Antagonist activity at human D3 and D2 receptors expressed in CHO cells by [35S]GTPγS binding assay. View Source
